molecular formula C14H11NO4 B1300809 4-(4-Nitrobenzyloxy)benzaldehyde CAS No. 67565-48-4

4-(4-Nitrobenzyloxy)benzaldehyde

Cat. No. B1300809
CAS RN: 67565-48-4
M. Wt: 257.24 g/mol
InChI Key: RIYUFYPNHRLRON-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyloxy)benzaldehyde is a chemical compound that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. The compound features a nitrobenzyl ether moiety, which is known for its utility in protecting hydroxyl functions during synthetic procedures . Additionally, derivatives of this compound have been explored for their ability to inhibit nucleoside transport proteins, which are of interest in the development of therapeutic agents .

Synthesis Analysis

The synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde and its derivatives can involve the reaction of 4-nitrobenzyl bromide with different substituted benzaldehydes. For instance, a series of benzyloxybenzaldehyde derivatives were prepared by reacting 4-nitrobenzyl bromide with various hydroxy-substituted benzaldehydes . The synthesis process can yield both the desired benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives as by-products. The reaction conditions, such as reaction time, can significantly influence the product distribution .

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrobenzyloxy)benzaldehyde derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and mass spectroscopy. Additionally, single-crystal X-ray crystallography has been employed to determine the solid-state structures of some derivatives, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The nitrobenzyl group in 4-(4-Nitrobenzyloxy)benzaldehyde derivatives serves as a protective group for hydroxyl functions. It can be selectively removed in the presence of other benzyl-type protecting groups through a reduction to the 4-aminobenzyl group followed by electrochemical oxidation. This selective deprotection strategy is advantageous in synthetic chemistry, allowing for the stepwise construction of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Nitrobenzyloxy)benzaldehyde derivatives are influenced by their molecular structure. For example, laterally substituted phenyl benzoates with a 4-nitrobenzyloxycarbonyl group exhibit mesogenic properties, with the ability to form smectic A phases. The thermal stability and phase behavior of these compounds are affected by the length of the terminal chains and the presence of substituents such as chlorine atoms . In binary mixtures, the stability of the smectic A phase can be modulated by the molecular length of the components, highlighting the importance of molecular design in the development of liquid crystalline materials .

Scientific Research Applications

Regioselective Protection

  • Regioselective Protection of Hydroxyl Groups : Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups, including o-nitrobenzyl, highlighting its potential use in organic synthesis (Plourde & Spaetzel, 2002).

Spectroscopic and Crystallographic Studies

  • Spectroscopic and Crystallographic Characterizations : Hayvalı et al. (2010) investigated the synthesis of 4-nitrobenzyloxy derivatives from ortho-substituted benzaldehydes. This study provided insights into the structure and properties of these compounds, useful for material sciences and chemical engineering (Hayvalı et al., 2010).

Photocatalytic Oxidation

  • Selective Photocatalytic Oxidation : Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes. This study has implications for the development of green chemistry processes (Higashimoto et al., 2009).

Catalysis

  • Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) demonstrated the use of substituted benzaldehydes, including 3-nitrobenzaldehyde, in the preparation of dihydropyridines. These compounds have practical applications as pharmaceuticals, indicating the role of 4-nitrobenzyloxy derivatives in medicinal chemistry (Perozo-Rondón et al., 2006).

Oxidation Reactions

  • Selective Oxidation Reactions : Marotta et al. (2013) studied the photocatalytic oxidation of hydroxybenzyl alcohols into aldehydes. Their research showed how substituents like the nitro group can affect the selectivity of the oxidation process, which is significant for industrial applications (Marotta et al., 2013).

Protection of Hydroxyl Functions

  • Protection of Hydroxyl Functions : Kukase et al. (1990) described the versatile use of the 4-nitrobenzyl group for protecting hydroxyl functions, highlighting its importance in synthetic chemistry (Kukase et al., 1990).

Solid-Phase Organic Synthesis

  • Linkers for Solid Phase Organic Synthesis : Swayze (1997) investigated electron-rich benzaldehyde derivatives as linkers for solid-phase organic synthesis. This research has implications for the development of new pharmaceuticals and complex organic molecules (Swayze, 1997).

Safety And Hazards

While specific safety data for “4-(4-Nitrobenzyloxy)benzaldehyde” is not available, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUFYPNHRLRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352853
Record name 4-(4-nitrobenzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrobenzyloxy)benzaldehyde

CAS RN

67565-48-4
Record name 4-(4-nitrobenzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Nitrobenzyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Li, X Chen - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
In the title compound, C15H13NO5, the vanillin group makes a dihedral angle of 4.95 (8) with the benzene ring of the nitrobenzene group. The packing is stabilized by weak, non-…
Number of citations: 9 scripts.iucr.org
ZY Duan, GL Ma, LP Yang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C15H13NO5, the two benzene rings make a dihedral angle of 3.98 (7). The crystal packing is stabilized by weak non-classical intermolecular C—H⋯O …
Number of citations: 2 scripts.iucr.org
L Liao - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C26H23N5O7, the central benzene ring makes dihedral angles of 35.08 (6), 48.75 (7) and 69.55 (8) with the pyrazolone ring, the nitrobenzene ring and the …
Number of citations: 9 scripts.iucr.org
CH Diao, M Yu - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
In the title compound, C23H23N3O7, the vanillin group makes dihedral angles of 15.55 (12) and 10.89 (14) with the nitrobenzene ring and the benzohydrazide mean plane, respectively…
Number of citations: 4 scripts.iucr.org
R Afsharpour, S Zanganeh, S Kamantorki, F Fakhraei… - academia.edu
Imidazole, a five-membered heterocyclic compound, was first synthesized through the reaction of glyoxal with formaldehyde and ammonia in 1858 [1]. Later in 1882, the same …
Number of citations: 0 www.academia.edu
KC Probst, G Jung - Amino acids, 2006 - Springer
Structurally diverse amino acids were prepared as versatile synthons for combinatorial chemistry. Using an optimized solid-phase synthesis by Strecker-three-component-reaction (S-…
Number of citations: 6 link.springer.com
JR Pallandre, C Borg, D Rognan, T Boibessot… - European Journal of …, 2015 - Elsevier
The development of inhibitors blocking STAT3 transcriptional activity is a promising therapeutic approach against cancer and inflammatory diseases. In this context, the selectivity of …
Number of citations: 35 www.sciencedirect.com
IC Choong - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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